molecular formula C34H46O18 B1259611 Liriodendrin

Liriodendrin

Cat. No. B1259611
M. Wt: 742.7 g/mol
InChI Key: FFDULTAFAQRACT-XKBSQSBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21603207 is a natural product found in Globularia alypum, Liriodendron tulipifera, and other organisms with data available.

Scientific Research Applications

Cardiovascular Health

Liriodendrin has shown potential in treating myocardial infarction (MI) in rats. It protects myocardial cells by inhibiting the release of inflammatory factors, activation of the NF-κB pathway, and apoptosis (Li et al., 2022).

Gastrointestinal Health

Studies have demonstrated the effectiveness of liriodendrin in treating gastric injury. It increases the level of protective prostaglandin E2 (PGE2) and inhibits Helicobacter pylori colonization, a known cause of chronic gastritis, gastric ulcer, and cancer (Sohn et al., 2015).

Anti-inflammatory and Antinociceptive Effects

Liriodendrin isolated from Acanthopanax senticosus has shown significant anti-inflammatory and antinociceptive activities in vivo. It effectively inhibits LPS-induced production of pro-inflammatory cytokines in macrophages (Jung et al., 2003).

Treatment of Ulcerative Colitis

Liriodendrin has been identified as a potential therapeutic agent for ulcerative colitis. It suppresses inflammatory damage in the colon, possibly due to its transformation to syringaresinol in vivo (Zhang et al., 2017).

Acute Lung Injury

Liriodendrin shows promise in treating sepsis-induced acute lung injury. It reduces inflammatory mediator levels and pathologic changes in lung tissues, potentially through the suppression of NF-kB activation and VEGF expression (Yang et al., 2016).

Hypertension Management

Investigations suggest that liriodendrin may be effective in treating hypertension by blocking calcium channels, enhancing nitric oxide release, and reducing oxidative stress (Tajanpure et al., 2021).

Radiation Enteritis Treatment

Liriodendrin could potentially treat radiation enteritis by reducing inflammation and apoptosis in the intestinal tract. It inhibits the sphingolipid pathway, thereby reducing histological damage to the intestinal tract (Li et al., 2022).

Antiarrhythmic Potential

Liriodendrin from Pittosporum brevicalyx has shown antiarrhythmic effects, potentially as a suppressor of CaCl2-induced arrhythmias (Feng et al., 2010).

Pain Management in Endometriosis

Liriodendrin alleviates sciatic endometriosis-associated pain in rats, possibly by suppressing the inflammatory response and regulating the signaling pathway of PI3K/Akt/mTOR (Gong et al., 2021).

Liver Ischemia/Reperfusion Injury

In a study, Liriodendrin showed protective effects against liver ischemia/reperfusion injury in mice, reducing oxidative stress, inflammation, and modulation of the NF-ĸB/TLR-4 pathway (Yu & Cheng, 2022).

properties

Product Name

Liriodendrin

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1

InChI Key

FFDULTAFAQRACT-XKBSQSBASA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

synonyms

liriodendrin
liriodendrin, (1alpha,3aalpha,4alpha,6aalpha)-isomer
liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer
liriodendrin, 1R-(1alpha,3abeta,4beta,6aalpha)-isomer
liriodendrin, 1S-(1alpha,3aalpha,4alpha,6abeta)-isomer
liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isome

Origin of Product

United States

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